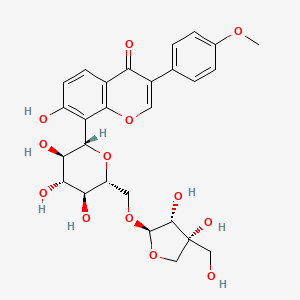

Formononetin-8-C-beta-D-apiofuranosyl-(1->6)-O-beta-D-glucopyranoside

Beschreibung

Formononetin-8-C-beta-D-apiofuranosyl-(1→6)-O-beta-D-glucopyranoside (CAS: 1147858-78-3) is a naturally occurring isoflavonoid glycoside with the molecular formula C27H30O13 and a molecular weight of 562.52 g/mol . It is characterized by a formononetin aglycone (a methoxylated isoflavone) linked to a unique disaccharide moiety: a β-D-apiofuranosyl unit attached via a (1→6) glycosidic bond to a β-D-glucopyranosyl residue at the C-8 position .

Eigenschaften

Molekularformel |

C27H30O13 |

|---|---|

Molekulargewicht |

562.5 g/mol |

IUPAC-Name |

8-[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-7-hydroxy-3-(4-methoxyphenyl)chromen-4-one |

InChI |

InChI=1S/C27H30O13/c1-36-13-4-2-12(3-5-13)15-8-37-23-14(19(15)30)6-7-16(29)18(23)24-22(33)21(32)20(31)17(40-24)9-38-26-25(34)27(35,10-28)11-39-26/h2-8,17,20-22,24-26,28-29,31-35H,9-11H2,1H3/t17-,20-,21+,22-,24+,25+,26-,27-/m1/s1 |

InChI-Schlüssel |

SDACXUAYLKRGLD-JXEKJTPYSA-N |

Isomerische SMILES |

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@](CO5)(CO)O)O)O)O)O)O |

Kanonische SMILES |

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3C4C(C(C(C(O4)COC5C(C(CO5)(CO)O)O)O)O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Formononetin-8-C-beta-D-apiofuranosyl-(1->6)-O-beta-D-glucopyranoside involves the glycosylation of formononetin with appropriate sugar donors. The reaction typically requires the use of catalysts such as Lewis acids or enzymes to facilitate the glycosylation process . The reaction conditions often include controlled temperature and pH to ensure the selective formation of the desired glycoside.

Industrial Production Methods

Industrial production of Formononetin-8-C-beta-D-apiofuranosyl-(1->6)-O-beta-D-glucopyranoside involves the extraction of the compound from the roots of Pueraria lobata. The extraction process includes steps such as drying, grinding, and solvent extraction using solvents like ethanol or methanol . The extract is then purified using chromatographic techniques to isolate the desired compound.

Analyse Chemischer Reaktionen

Types of Reactions

Formononetin-8-C-beta-D-apiofuranosyl-(1->6)-O-beta-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) are commonly used.

Substitution: Acidic conditions (e.g., hydrochloric acid) or specific glycosidases are used for hydrolysis.

Major Products Formed

Oxidation: Quinones

Reduction: Dihydro derivatives

Substitution: Formononetin and respective sugars

Wissenschaftliche Forschungsanwendungen

Formononetin-8-C-beta-D-apiofuranosyl-(1->6)-O-beta-D-glucopyranoside has various scientific research applications:

Chemistry: Used as a reference compound in the study of flavonoid glycosides.

Biology: Investigated for its antioxidant and anti-inflammatory properties.

Medicine: Studied for its potential estrogenic effects and its role in the prevention of osteoporosis and cardiovascular diseases.

Industry: Used in the formulation of dietary supplements and functional foods.

Wirkmechanismus

The mechanism of action of Formononetin-8-C-beta-D-apiofuranosyl-(1->6)-O-beta-D-glucopyranoside involves its interaction with estrogen receptors, leading to estrogenic effects. It also exhibits antioxidant activity by scavenging free radicals and inhibiting oxidative stress pathways . The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The structural uniqueness of Formononetin-8-C-beta-D-apiofuranosyl-(1→6)-O-beta-D-glucopyranoside lies in its apiofuranosyl-glucose disaccharide substitution at the C-8 position. Below is a detailed comparison with analogous glycosides, focusing on substitution patterns, sugar moieties, and biological implications.

Substitution Position: C-8 vs. C-7

- Formononetin-7-O-β-D-apiofuranosyl-(1→6)-O-β-D-glucopyranoside: This positional isomer substitutes the apiofuranosyl-glucose disaccharide at the C-7 position instead of C-7. While both compounds share the same aglycone and disaccharide structure, the C-7 substitution may alter hydrogen bonding and steric interactions with biological targets. In Caco-2 permeability assays, C-7 substituted derivatives often exhibit lower transport efficiency compared to C-8 analogues, possibly due to differences in molecular conformation .

- Calycosin 7-O-xylosylglucoside: Another isoflavonoid glycoside with a C-7 substitution, but it features a xylosyl-glucose disaccharide.

Sugar Moieties: Apiose vs. Xylose or Glucose

- Formononetin-8-C-β-D-xylopyranosyl-(1→6)-O-β-D-glucopyranoside: Replacing the apiofuranosyl group with a β-D-xylopyranosyl unit introduces a five-membered pyranose ring instead of a five-membered furanose ring. This structural change reduces the molecule’s flexibility and may impact binding to sugar-specific transporters. Mass spectrometry data (m/z 561.1602 [M-H]+) for this compound closely aligns with theoretical values, confirming its stability under analytical conditions .

- Swertiapuniside: A xanthone glycoside with a β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside disaccharide. Despite the shared (1→6) linkage, the xanthone aglycone confers distinct antioxidant properties compared to formononetin-based glycosides .

Linkage Patterns: (1→6) vs. (1→2) or Branched Chains

- Darendoside A: A phenethyl glycoside containing a β-D-apiofuranosyl-(1→2)-O-β-D-glucopyranoside moiety.

- Quercetin-3-O-(2′′-O-galloyl)-β-D-glucopyranoside: Features a galloyl group esterified to the glucose unit, significantly increasing antioxidant activity due to additional hydroxyl groups. This contrasts with Formononetin-8-C-apiofuranosyl-glucoside, which lacks such modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.